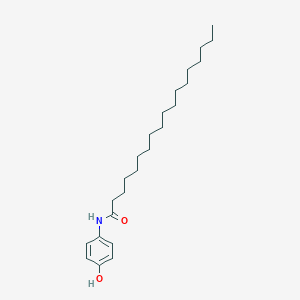

N-(4-Hydroxyphenyl)stearamide

Description

Properties

IUPAC Name |

N-(4-hydroxyphenyl)octadecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(27)25-22-18-20-23(26)21-19-22/h18-21,26H,2-17H2,1H3,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASWBJXTHOXPGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059287 |

Source

|

| Record name | N-(4-Hydroxyphenyl)stearamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-99-1 |

Source

|

| Record name | N-(4-Hydroxyphenyl)octadecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanamide, N-(4-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Stearoyl-p-aminophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanamide, N-(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(4-Hydroxyphenyl)stearamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-4-hydroxyphenylstearamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on N-(4-Hydroxyphenyl)stearamide (CAS 103-99-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: N-(4-Hydroxyphenyl)stearamide is a compound with limited publicly available experimental data. This guide compiles the available information and provides predicted data and proposed experimental protocols based on established chemical principles and data from structurally related compounds. This information is intended for research and development purposes and should be used as a reference for further investigation.

Introduction

This compound, also known as paracetamol stearate, is a long-chain fatty acid amide of 4-aminophenol. Its structure combines the p-aminophenol moiety, found in the widely used analgesic and antipyretic drug paracetamol, with a stearoyl group, a saturated 18-carbon fatty acid chain. This structural combination suggests potential for modified physicochemical properties and pharmacological activities compared to its parent compounds. The lipophilic stearoyl chain may influence the compound's solubility, membrane permeability, and pharmacokinetic profile. Given the known biological activities of other long-chain fatty acid amides and paracetamol derivatives, this compound is a compound of interest for investigation in drug development, particularly in the areas of analgesia, inflammation, and oncology.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 103-99-1 | NIST |

| Molecular Formula | C₂₄H₄₁NO₂ | NIST |

| Molecular Weight | 375.59 g/mol | NIST |

| IUPAC Name | N-(4-hydroxyphenyl)octadecanamide | NIST |

| Synonyms | N-Stearoyl-p-aminophenol, 4-Hydroxystearanilide, Paracetamol stearate | Santa Cruz Biotechnology |

| Melting Point | 131-133 °C | ChemNet[2] |

| Boiling Point (Predicted) | 542.3 °C at 760 mmHg | ChemNet[2] |

| Density (Predicted) | 0.975 g/cm³ | ChemNet[2] |

| Flash Point (Predicted) | 281.8 °C | ChemNet[2] |

| Solubility | Insoluble in water; Soluble in hot ethanol, chloroform, and ether.[3] | ChemBK[3] |

Synthesis and Purification

Proposed Synthesis Workflow

Experimental Protocols

Proposed Synthesis of this compound

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-aminophenol (1 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.2 equivalents) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Addition of Acylating Agent: Cool the solution to 0°C in an ice bath. Add a solution of stearoyl chloride (1.1 equivalents) in the same solvent dropwise via the dropping funnel over 30 minutes with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Proposed Purification by Recrystallization

-

Solvent Selection: Based on solubility data for similar compounds, a suitable solvent system for recrystallization would be ethanol or an ethanol/water mixture.

-

Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

-

Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot Filtration: Filter the hot solution to remove the activated charcoal and any other insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Isolation of Pure Product: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure this compound.

Analytical Characterization

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound has been reported by the NIST Chemistry WebBook. Key characteristic peaks include:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3300 (broad) | O-H (phenol) | Stretching |

| ~3100 (broad) | N-H (amide) | Stretching |

| 2920, 2850 | C-H (alkane) | Stretching |

| ~1650 | C=O (amide I) | Stretching |

| ~1540 | N-H bend, C-N stretch (amide II) | Bending, Stretching |

| ~1510, 1470 | C=C (aromatic) | Stretching |

| ~1240 | C-O (phenol) | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Detailed NMR spectra for this compound are not publicly available. The following tables provide predicted chemical shifts based on the compound's structure.

¹H NMR (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0-10.0 | s | 1H | Ar-OH |

| ~7.3-7.5 | d | 2H | Ar-H (ortho to -NH) |

| ~6.7-6.9 | d | 2H | Ar-H (ortho to -OH) |

| ~2.2-2.4 | t | 2H | -NH-CO-CH₂ - |

| ~1.6-1.8 | m | 2H | -CO-CH₂-CH₂ - |

| ~1.2-1.4 | m | 28H | -(CH₂ )₁₄- |

| ~0.8-0.9 | t | 3H | -CH₃ |

¹³C NMR (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C =O (amide) |

| ~154 | Ar-C -OH |

| ~131 | Ar-C -NH |

| ~122 | Ar-C H (ortho to -NH) |

| ~115 | Ar-C H (ortho to -OH) |

| ~38 | -NH-CO-C H₂- |

| ~32 | -C H₂-CH₃ |

| ~29 | -(C H₂)₁₄- |

| ~26 | -CO-CH₂-C H₂- |

| ~23 | -CH₂-C H₃ |

| ~14 | -C H₃ |

Mass Spectrometry (MS) (Predicted)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Fragment |

| 375 | [M]⁺ (Molecular Ion) |

| 267 | [M - C₈H₁₆]⁺ (McLafferty rearrangement) |

| 109 | [HOC₆H₄NH₂]⁺ |

| 93 | [HOC₆H₄]⁺ |

Analytical Workflow

Potential Pharmacological Activity and Experimental Protocols

Direct pharmacological data for this compound is scarce. However, its structural similarity to paracetamol and other N-acyl-p-aminophenols suggests potential analgesic and anti-inflammatory properties. The long fatty acid chain may also confer activities similar to other endogenous fatty acid amides.

Potential Therapeutic Areas

-

Analgesia: The p-aminophenol core is a well-known pharmacophore for analgesic activity.

-

Anti-inflammatory: Long-chain N-acyl-p-aminophenols have been investigated for their anti-inflammatory effects.

-

Anticancer: The related compound N-(4-hydroxyphenyl)retinamide (Fenretinide) has demonstrated anticancer properties.

Proposed Experimental Protocols for Biological Evaluation

In Vitro COX Inhibition Assay

-

Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

-

Methodology:

-

Utilize a commercial COX inhibitor screening assay kit.

-

Prepare a range of concentrations of the test compound.

-

Incubate the compound with purified COX-1 and COX-2 enzymes in the presence of arachidonic acid.

-

Measure the production of prostaglandin E₂ (PGE₂) using an enzyme-linked immunosorbent assay (ELISA).

-

Calculate the IC₅₀ values for each enzyme to determine the potency and selectivity of inhibition.

-

In Vivo Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)

-

Objective: To evaluate the in vivo anti-inflammatory activity of the compound.

-

Methodology:

-

Administer this compound or a vehicle control to rodents (e.g., rats or mice) orally or intraperitoneally.

-

After a set time, induce inflammation by injecting a solution of carrageenan into the sub-plantar region of one hind paw.

-

Measure the paw volume at regular intervals using a plethysmometer.

-

Calculate the percentage of edema inhibition compared to the vehicle-treated group.

-

In Vivo Hot Plate Test (Analgesia)

-

Objective: To assess the central analgesic activity of the compound.

-

Methodology:

-

Administer the test compound or a vehicle control to rodents.

-

At various time points after administration, place the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Record the latency time for the animal to exhibit a pain response (e.g., licking a paw or jumping).

-

An increase in the reaction time compared to the control group indicates an analgesic effect.

-

MTT Assay (Cytotoxicity)

-

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

-

Methodology:

-

Seed cancer cells in a 96-well plate and allow them to adhere.

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm to determine cell viability.

-

Calculate the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

-

Potential Signaling Pathways

The exact signaling pathways modulated by this compound have not been elucidated. However, based on its structural components, several potential pathways can be hypothesized for investigation.

Prostaglandin Synthesis Pathway (Hypothesized)

Given its structural similarity to paracetamol, a known cyclooxygenase (COX) inhibitor, this compound may exert its potential anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins.

Endocannabinoid System (Hypothesized)

Some long-chain fatty acid amides are known to interact with the endocannabinoid system. It is plausible that this compound could be metabolized to a compound that modulates this system, contributing to its potential analgesic effects.

Conclusion

This compound is a molecule with potential for further investigation in drug discovery, particularly in the fields of analgesia and anti-inflammatory research. This technical guide provides a summary of the currently available information, along with proposed experimental protocols and predicted data to facilitate future research. The lack of extensive public data underscores the opportunity for novel research into the synthesis, characterization, and biological evaluation of this compound and its derivatives. Researchers are encouraged to use the information herein as a starting point for their own investigations into the properties and potential therapeutic applications of this compound.

References

An In-depth Technical Guide to the Molecular Structure of N-(4-Hydroxyphenyl)stearamide

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of N-(4-Hydroxyphenyl)stearamide (CAS No. 103-99-1). The document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and mechanistic insights.

Molecular Structure and Properties

This compound, also known as N-stearoyl-p-aminophenol or 4-hydroxystearanilide, is a chemical compound with the molecular formula C24H41NO2.[1][2] It consists of a stearamide group attached to a hydroxyphenyl group at the fourth position. The molecule combines a long, lipophilic alkyl chain with a polar phenolic head, giving it amphiphilic properties.

Chemical Identifiers:

-

IUPAC Name: N-(4-hydroxyphenyl)octadecanamide[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The data is compiled from various chemical databases and literature sources.

| Property | Value | Unit | Reference(s) |

| Melting Point | 131-133 | °C | [3] |

| Boiling Point | 542.3 | °C at 760 mmHg | [3] |

| Density | 0.975 | g/cm³ | [3] |

| Flash Point | 281.8 | °C | [3] |

| Water Solubility | Insoluble | - | [4] |

| Solubility in Organic Solvents | Soluble in hot polar organic solvents (e.g., alcohol, dioxane, acetone, dimethylformamide) | - | [4] |

| Appearance | White to off-white powder | - | [4] |

Spectral Data

Detailed spectral analysis is crucial for the structural elucidation and characterization of this compound.

The infrared spectrum of this compound provides key information about its functional groups. The spectrum is characterized by absorption bands corresponding to the O-H and N-H stretching of the phenol and amide groups, the C=O stretching of the amide, and the C-H stretching of the long alkyl chain. A broad absorption in the region of 3200-3550 cm⁻¹ is characteristic of the phenolic O-H stretch.[5]

Key IR Absorption Bands (Solid, Pellet):

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 (broad) | O-H and N-H stretching |

| ~2920, 2850 | C-H stretching (alkyl chain) |

| ~1640 | C=O stretching (Amide I) |

| ~1540 | N-H bending (Amide II) |

| ~1510, 1470 | C=C stretching (aromatic ring) |

| ~1240 | C-N stretching |

Source: Adapted from NIST WebBook[3]

Predicted ¹H NMR Spectrum:

The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the amide proton, the phenolic proton, and the protons of the long stearoyl chain.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.5-9.5 | s (broad) | 1H | -OH (phenolic) |

| ~7.3-7.5 | d | 2H | Aromatic protons ortho to -NH |

| ~6.7-6.9 | d | 2H | Aromatic protons ortho to -OH |

| ~7.2-7.6 | s (broad) | 1H | -NH (amide) |

| ~2.2-2.4 | t | 2H | -CH₂-C=O |

| ~1.5-1.7 | m | 2H | -CH₂-CH₂-C=O |

| ~1.2-1.4 | m | 28H | -(CH₂)₁₄- |

| ~0.8-0.9 | t | 3H | -CH₃ |

Predicted ¹³C NMR Spectrum:

The predicted ¹³C NMR spectrum would display signals for the carbonyl carbon, the aromatic carbons, and the numerous carbons of the stearoyl chain.

| Chemical Shift (ppm) | Assignment |

| ~172 | C=O (amide) |

| ~154 | Aromatic C-OH |

| ~132 | Aromatic C-NH |

| ~122 | Aromatic CH (ortho to -NH) |

| ~116 | Aromatic CH (ortho to -OH) |

| ~38 | -CH₂-C=O |

| ~22-32 | -(CH₂)₁₅- |

| ~14 | -CH₃ |

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be characteristic of a fatty acid amide.

Expected Fragmentation Pattern:

-

Molecular Ion [M]⁺: m/z 375

-

Major Fragments:

-

Cleavage of the amide bond is a common fragmentation pathway for amides, leading to the formation of an acylium ion and a fragment corresponding to p-aminophenol.[6]

-

Fragments resulting from the sequential loss of methylene units from the alkyl chain.[7][8]

-

A prominent fragment corresponding to the p-hydroxyphenylaminium ion.

-

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved by the acylation of p-aminophenol with stearoyl chloride. This is a common method for the preparation of N-acyl-aminophenols.[9][10][11]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

p-Aminophenol

-

Stearoyl chloride

-

Acetone (anhydrous)

-

1N Hydrochloric acid (HCl)

-

Ethanol

-

Hexane

-

Ice

Procedure:

-

In a round-bottom flask, dissolve p-aminophenol (2 equivalents) in anhydrous acetone.

-

Cool the mixture in an ice bath with stirring.

-

Slowly add a solution of stearoyl chloride (1 equivalent) in anhydrous acetone to the cooled p-aminophenol solution over a period of 20-30 minutes.

-

Continue stirring the reaction mixture in the ice bath for 30 minutes after the addition is complete.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Cool the mixture in an ice bath and filter the resulting precipitate (p-aminophenol hydrochloride).

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Treat the residue with 1N HCl to precipitate the crude product.

-

Filter the crude product, wash with cold 1N HCl, followed by water.

-

Recrystallize the crude product from an ethanol/water mixture.

-

Wash the purified crystals with hexane and dry under vacuum to yield this compound.

This protocol is adapted from a general procedure for the synthesis of N-(4-hydroxyphenyl)butanamide and may require optimization for this specific synthesis.[11]

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound are not extensively documented, its structural similarity to other phenolic compounds suggests it may act as an antioxidant. Phenolic compounds are known to scavenge free radicals through a hydrogen atom transfer (HAT) mechanism.[12][13][14]

Antioxidant Mechanism: Free Radical Scavenging

The phenolic hydroxyl group of this compound can donate a hydrogen atom to a free radical (R•), thereby neutralizing the radical and preventing it from causing oxidative damage. This process generates a resonance-stabilized phenoxyl radical, which is less reactive than the initial free radical.

Caption: Antioxidant activity via free radical scavenging.

This free radical scavenging activity is a key mechanism by which phenolic antioxidants protect biological systems from oxidative stress. The long alkyl chain of this compound would enhance its lipid solubility, potentially allowing it to act as an antioxidant within cellular membranes.

Conclusion

This compound is a multifaceted molecule with a structure that suggests potential applications in fields requiring surface-active agents or lipophilic antioxidants. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and a plausible synthetic route. The predicted spectral data and proposed antioxidant mechanism offer a foundation for further experimental investigation into the properties and biological activities of this compound. Further research is warranted to experimentally validate the predicted spectral data and to explore the full range of its biological effects.

References

- 1. mdpi.com [mdpi.com]

- 2. scbt.com [scbt.com]

- 3. Stearamide, m-hydroxyphenol [webbook.nist.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. chegg.com [chegg.com]

- 6. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Fatty acidomics: global analysis of lipid species containing a carboxyl group with a charge-remote fragmentation assisted approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uwaterloo.ca [uwaterloo.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. prepchem.com [prepchem.com]

- 12. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]

- 13. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-(4-Hydroxyphenyl)stearamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(4-Hydroxyphenyl)stearamide, a lipophilic amide with potential applications in pharmaceuticals and material science. The primary synthetic route detailed herein is the N-acylation of 4-aminophenol with stearoyl chloride. This document outlines the reaction pathway, provides a detailed experimental protocol, and summarizes the necessary reagents, reaction conditions, and characterization methods. All quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using diagrams.

Introduction

This compound, also known as N-stearoyl-p-aminophenol, is an organic compound characterized by a long aliphatic chain derived from stearic acid and a hydroxyphenyl group from 4-aminophenol, linked by an amide bond. Its amphiphilic nature, combining a long hydrophobic tail with a polar head group, suggests potential utility as a surfactant, gelling agent, or as a component in drug delivery systems. The synthesis of this and similar long-chain N-aryl fatty acid amides is of interest for the development of new materials and therapeutic agents.

This guide focuses on a robust and widely applicable method for its synthesis: the acylation of 4-aminophenol using stearoyl chloride.

Synthesis Pathway

The synthesis of this compound is achieved through the nucleophilic acyl substitution reaction between 4-aminophenol and stearoyl chloride. In this reaction, the amino group of 4-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of stearoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

N-(4-Hydroxyphenyl)stearamide: A Technical Guide to its Origins and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Hydroxyphenyl)stearamide, a derivative of p-aminophenol, belongs to a broader class of acylated p-aminophenols. While its precise, individual discovery is not well-documented in dedicated scientific literature, its emergence can be traced to the mid-20th century exploration of N-acyl-p-aminophenols as industrial antioxidants. This technical guide provides an in-depth exploration of the historical context of its development, likely synthesis methodologies based on the established chemistry of its class, and its physicochemical properties.

Discovery and Historical Context

The specific discovery of this compound is not attributed to a single individual or a landmark publication. Instead, its development is rooted in the broader industrial research into "acylated p-aminophenols" as non-volatile antioxidants for materials such as petroleum products, synthetic lubricants, and plastics in the mid-20th century.[1][2] Patents from that era describe the synthesis and application of this class of compounds, highlighting their utility in preventing oxidative degradation.

While much of the documented research from this period focuses on the lower molecular weight member of this class, N-acetyl-p-aminophenol (more commonly known as the analgesic acetaminophen), the overarching patents and technical descriptions acknowledge the utility of acylating p-aminophenol with a variety of carboxylic acids, including long-chain fatty acids. The use of higher fatty acids to produce N-acylated p-aminophenols was specifically aimed at improving their solubility in organic media, a desirable property for antioxidants in lubricants and plastics.

The synthesis of N-acyl-p-aminophenols by condensing a p-aminophenol with a higher fatty acid was a known method, with research focused on optimizing reaction conditions to yield a pure, light-colored product.

Physicochemical Properties

This compound is a white to off-white powder.[3] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₄₁NO₂ | [3] |

| Molecular Weight | 375.59 g/mol | [3] |

| Melting Point | 131-133 °C | [4][5] |

| Solubility | Insoluble in water; soluble in hot polar organic solvents such as ethanol, dioxane, acetone, and dimethylformamide. | [3] |

| Appearance | White to off-white powder | [3] |

Synthesis

The primary route for the synthesis of this compound is the acylation of p-aminophenol with stearic acid or a reactive derivative of stearic acid, such as stearoyl chloride or stearic anhydride. This is a nucleophilic acyl substitution reaction where the amino group of p-aminophenol attacks the carbonyl carbon of the acylating agent.

General Synthesis Pathway

The overall reaction is depicted below:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis via Acylation with Stearic Acid

This protocol is a representative method based on the known chemistry for the acylation of p-aminophenols with long-chain fatty acids.

Materials:

-

p-Aminophenol

-

Stearic acid

-

Toluene (or another suitable water-entraining solvent)

-

Boric acid (catalyst, optional)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: A reaction flask is equipped with a mechanical stirrer, a thermometer, a gas inlet for an inert atmosphere, and a Dean-Stark apparatus connected to a condenser.

-

Charging the Reactor: The flask is charged with equimolar amounts of p-aminophenol and stearic acid. A solvent such as toluene is added to facilitate the reaction and azeotropically remove the water formed. A catalytic amount of boric acid can be added to improve the reaction rate.

-

Inert Atmosphere: The reaction vessel is purged with an inert gas to prevent the oxidation of p-aminophenol, which can lead to colored impurities.

-

Heating and Reaction: The mixture is heated to reflux with vigorous stirring. The water produced during the condensation reaction is collected in the Dean-Stark trap. The reaction is monitored by the amount of water collected.

-

Solvent Removal: Once the theoretical amount of water has been collected, the toluene is removed by distillation, possibly under reduced pressure.

-

Purification: The crude this compound is then purified, typically by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water, to yield a pure, crystalline product.

Caption: Workflow for the synthesis and purification of this compound.

Potential Mechanism of Action (as an Antioxidant)

The antioxidant properties of acylated p-aminophenols are attributed to the phenolic hydroxyl group. This group can donate a hydrogen atom to a free radical, thus neutralizing it and preventing it from causing oxidative damage to other molecules. The resulting phenoxy radical is stabilized by resonance, making the parent molecule an effective radical scavenger. The long stearoyl chain enhances the molecule's solubility in nonpolar environments like oils and plastics, allowing it to function effectively in these matrices.

Caption: Proposed antioxidant mechanism of this compound.

Conclusion

This compound is a molecule whose history is intertwined with the mid-20th-century development of industrial antioxidants. While not as widely known as its lower-chain homolog, acetaminophen, its synthesis and properties are well-understood within the context of acylated p-aminophenols. Its utility as a non-volatile antioxidant is derived from the radical-scavenging ability of its phenolic hydroxyl group and the lipophilicity imparted by its long stearoyl chain. The synthesis protocols are based on straightforward acylation chemistry, which has been refined over the years to improve yield and purity. This guide provides a foundational understanding of this compound for researchers and professionals in related fields.

References

- 1. US3113150A - Preparation of N-acetyl-p-aminophenol - Google Patents [patents.google.com]

- 2. US4474985A - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]

- 3. guidechem.com [guidechem.com]

- 4. N-STEAROYL-P-AMINOPHENOL | 103-99-1 [chemicalbook.com]

- 5. CAS No.103-99-1,N-STEAROYL-P-AMINOPHENOL Suppliers,MSDS download [lookchem.com]

N-(4-Hydroxyphenyl)stearamide: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive technical overview of N-(4-Hydroxyphenyl)stearamide (CAS 103-99-1). A review of the current scientific literature reveals a significant scarcity of data regarding the specific biological activities and mechanisms of action of this molecule. Most of the available information is limited to its basic chemical and physical properties.

In contrast, the structurally related compound N-(4-hydroxyphenyl)retinamide (Fenretinide) is extensively studied, particularly for its anti-neoplastic properties. Given the shared N-(4-hydroxyphenyl) moiety, this review will present key findings from Fenretinide research as a potential, albeit speculative, framework for investigating this compound. This includes data on cytotoxicity, proposed signaling pathways, and detailed experimental protocols. It is imperative to note that the biological data and pathways described herein pertain to Fenretinide and require empirical validation for this compound.

Core Properties of this compound

This compound, also known as N-Stearoyl-p-aminophenol, is a fatty acid amide.[1] Its core structure consists of a saturated 18-carbon stearic acid chain linked via an amide bond to the nitrogen of 4-aminophenol.

Physicochemical Data

The known quantitative properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 103-99-1 | [1][2] |

| Molecular Formula | C₂₄H₄₁NO₂ | [1][2] |

| Molecular Weight | 375.59 g/mol | [1][2] |

| Melting Point | 131-133 °C | [2] |

| Boiling Point | 542.3 °C at 760 mmHg | [2] |

| Density | 0.975 g/cm³ | [2] |

| Flash Point | 281.8 °C | [2] |

Synthesis Protocol

A standard method for synthesizing this compound involves the acylation of 4-aminophenol with stearoyl chloride.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 4-aminophenol in a suitable aprotic solvent (e.g., Tetrahydrofuran, Dichloromethane) containing a slight excess of a non-nucleophilic base (e.g., triethylamine, pyridine) to act as an acid scavenger.

-

Cooling: Cool the reaction mixture in an ice bath (0 °C) to control the exothermic reaction.

-

Acylation: Add stearoyl chloride dropwise to the stirred solution. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the starting material is consumed.

-

Work-up: Quench the reaction with water. If necessary, acidify the aqueous layer with dilute HCl to neutralize any remaining base.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Biological Activity of N-(4-hydroxyphenyl)retinamide (Fenretinide)

Disclaimer: The following sections detail the biological activity and mechanisms of N-(4-hydroxyphenyl)retinamide (Fenretinide). This information is presented to guide potential research on this compound due to structural similarities and is not data from direct studies of the stearamide derivative.

Fenretinide is a synthetic retinoid that has demonstrated potent anti-cancer properties, including the inhibition of cell growth and induction of apoptosis.[3]

Cytotoxic and Antiproliferative Effects

Fenretinide has shown significant cytotoxicity against various cancer cell lines, particularly in hematological and solid tumors.

Table 1: Cytotoxicity of Fenretinide in Acute Lymphoblastic Leukemia (ALL) Cell Lines [4]

| Cell Line | Type | Log Cell Kill (12 µM, 96h) | LC₉₉ (µM) |

| MOLT-3 | T Cell | 4.7 | 1.5 - 8.9 (Avg. 4.8) |

| MOLT-4 | T Cell | 3.5 | 1.5 - 8.9 (Avg. 4.8) |

| CEM | T Cell | 3.9 | 1.5 - 8.9 (Avg. 4.8) |

| NALM-6 | Pre-B-cell | 2.9 | 1.5 - 8.9 (Avg. 4.8) |

| SMS-SB | Pre-B-cell | 4.7 | 1.5 - 8.9 (Avg. 4.8) |

| NALL-1 | Null Cell | 4.5 | 1.5 - 8.9 (Avg. 4.8) |

LC₉₉: Concentration that killed 99% of cells.

In addition to direct cytotoxicity, Fenretinide can inhibit cell proliferation at non-toxic concentrations. In PC3 human prostate adenocarcinoma cells, 1 µM of Fenretinide led to a 51% reduction in the proliferation rate by causing an accumulation of cells in the G0/G1 phase of the cell cycle.[5]

Potential Mechanisms of Action (Inferred from Fenretinide)

Studies on Fenretinide have elucidated several signaling pathways through which it exerts its anti-neoplastic effects. These pathways represent plausible, yet unconfirmed, targets for this compound.

Ceramide-Mediated Apoptosis

A key mechanism of Fenretinide-induced cell death is its ability to increase intracellular levels of ceramide, a pro-apoptotic sphingolipid.[4] This increase is time- and dose-dependent and can be blocked by inhibitors of de novo ceramide synthesis.

Nitric Oxide (NO)-Mediated Apoptosis

Fenretinide can induce the production of Nitric Oxide (NO) in breast cancer cells, which acts as a potent inducer of apoptosis.[6] This effect is mediated by the increased expression of both inducible (NOSII) and endothelial (NOSIII) nitric oxide synthases. The apoptotic effect of Fenretinide can be blocked by competitive inhibitors of NOS, confirming the essential role of NO in this pathway.[6]

Cell Cycle Arrest

Fenretinide has been shown to inhibit cancer cell growth by inducing cell cycle arrest, particularly at the G1/S transition.[5][7] This blockade is associated with a significant suppression of c-myc gene expression, a key regulator of cell proliferation.[5]

Key Experimental Protocols (from Fenretinide Studies)

The following protocols are generalized from methodologies used in Fenretinide research and can be adapted for the study of this compound.

Experimental Protocol: Cell Viability and Cytotoxicity Assay

-

Cell Plating: Seed cancer cells (e.g., MOLT-3, PC3) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with serial dilutions of the test compound (dissolved in a suitable vehicle like DMSO) for specified time periods (e.g., 24, 48, 72, 96 hours). Include vehicle-only controls.

-

Viability Assessment: After incubation, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercial kit that measures ATP content (e.g., CellTiter-Glo®).

-

Data Analysis: Measure absorbance or luminescence according to the assay manufacturer's instructions. Calculate the percentage of viable cells relative to the vehicle control and determine values such as the IC₅₀ (concentration for 50% inhibition) or LC₉₉.

Conclusion and Future Directions

This compound is a commercially available compound for research use whose biological properties remain largely unexplored in the public domain. While its basic physicochemical characteristics are defined, there is a clear need for foundational research to determine its bioactivity.

The extensive data available for the structurally related compound, N-(4-hydroxyphenyl)retinamide (Fenretinide), provides a valuable starting point. Future investigations on this compound should focus on:

-

Screening for Cytotoxicity: Assessing its effects on a panel of cancer cell lines.

-

Mechanism of Action Studies: Investigating its impact on key signaling pathways identified for Fenretinide, such as ceramide synthesis, nitric oxide production, and cell cycle regulation.

-

Comparative Analysis: Directly comparing its potency and mechanisms against those of Fenretinide to understand the role of the amide-linked side chain (saturated stearoyl vs. unsaturated retinoyl) in determining biological activity.

Such studies will be crucial to ascertain whether this compound holds any therapeutic potential and to build a comprehensive scientific profile for this under-researched molecule.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 103-99-1 [chemnet.com]

- 3. Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-(4-hydroxyphenyl)retinamide increases ceramide and is cytotoxic to acute lymphoblastic leukemia cell lines, but not to non-malignant lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(4-hydroxyphenyl) retinamide induces cell cycle specific growth inhibition in PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel mechanism by which N-(4-hydroxyphenyl)retinamide inhibits breast cancer cell growth: the production of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of N-(4-hydroxyphenyl)retinamide on murine mammary tumor cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physical and Chemical Properties of N-(4-Hydroxyphenyl)stearamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Hydroxyphenyl)stearamide, a lipophilic amide derivative of p-aminophenol and stearic acid, is a compound with potential applications in pharmaceutical and material sciences. This technical guide provides a comprehensive overview of its physical and chemical properties, methodologies for its synthesis and analysis, and a discussion of its potential biological activities based on related structures. The information is presented to support further research and development involving this molecule.

Chemical and Physical Properties

This compound, also known as N-Stearoyl-p-aminophenol or 4-Hydroxystearanilide, possesses a molecular structure that combines a hydrophilic phenolic head with a long, lipophilic stearoyl tail. This amphipathic nature influences its physical and chemical characteristics.[1]

General Properties

A summary of the key identification and physical properties of this compound is presented in Table 1.

Table 1: General Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-(4-hydroxyphenyl)octadecanamide | |

| Synonyms | N-Stearoyl-p-aminophenol, 4-Hydroxystearanilide | [1] |

| CAS Number | 103-99-1 | [1] |

| Molecular Formula | C24H41NO2 | [1] |

| Molecular Weight | 375.59 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

Solubility

The solubility of this compound is dictated by its long aliphatic chain, making it generally insoluble in water but soluble in various organic solvents, particularly at elevated temperatures.[2] While specific quantitative data is limited, a qualitative solubility profile is provided in Table 2.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Insoluble | [2] |

| Methanol | Soluble (especially when hot) | [2] |

| Ethanol | Soluble (especially when hot) | [2] |

| Acetone | Soluble (especially when hot) | [2] |

| Dioxane | Soluble (especially when hot) | [2] |

| Dimethylformamide (DMF) | Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Chloroform | Soluble |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions are:

-

~3300 cm-1: O-H stretching of the phenolic hydroxyl group and N-H stretching of the amide.

-

~3000-2800 cm-1: C-H stretching of the aliphatic chain.

-

~1650 cm-1: C=O stretching of the amide (Amide I band).

-

~1550 cm-1: N-H bending of the amide (Amide II band).

-

~1600 and ~1500 cm-1: C=C stretching of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted 1H and 13C NMR chemical shifts are essential for structural elucidation.

Table 3: Predicted 1H NMR Chemical Shifts

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.0 | Singlet | 1H | Ar-OH |

| ~7.5 | Singlet | 1H | NH |

| ~7.3 | Doublet | 2H | Ar-H (ortho to NH) |

| ~6.8 | Doublet | 2H | Ar-H (ortho to OH) |

| ~2.2 | Triplet | 2H | -CO-CH 2- |

| ~1.6 | Multiplet | 2H | -CO-CH2-CH 2- |

| ~1.2-1.3 | Multiplet | ~28H | -(CH 2)14- |

| ~0.9 | Triplet | 3H | -CH 3 |

Table 4: Predicted 13C NMR Chemical Shifts

| Chemical Shift (ppm) | Assignment |

| ~172 | C =O (Amide) |

| ~154 | Ar-C -OH |

| ~131 | Ar-C -NH |

| ~122 | Ar-C H (ortho to NH) |

| ~115 | Ar-C H (ortho to OH) |

| ~38 | -CO-C H2- |

| ~32 | -CH2-C H2CH3 |

| ~29-30 | -(C H2)n- |

| ~25 | -CO-CH2-C H2- |

| ~22 | -C H2CH3 |

| ~14 | -C H3 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak [M]+ at m/z 375. Key fragmentation patterns for aromatic amides include:

-

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the formation of an acylium ion.

-

McLafferty rearrangement: If a gamma-hydrogen is present, a neutral molecule can be lost.

-

Cleavage of the amide bond: This can result in fragments corresponding to the stearoyl cation and the 4-aminophenol radical cation.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the acylation of p-aminophenol with stearoyl chloride.

Materials:

-

p-Aminophenol

-

Stearoyl chloride

-

Pyridine or Triethylamine (as a base)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve p-aminophenol in the anhydrous solvent in a round-bottom flask.

-

Add the base (pyridine or triethylamine) to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of stearoyl chloride in the same anhydrous solvent to the cooled mixture with constant stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Caption: Synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, the structurally related compound, N-(4-hydroxyphenyl)retinamide (Fenretinide), has been extensively studied for its anticancer properties.[3] It is plausible that this compound may exhibit some similar biological effects due to the shared N-(4-hydroxyphenyl)amide moiety, which is considered key to the antiproliferative activity of these compounds.[3]

Studies on long-chain N-acyl p-aminophenols suggest that the length of the alkyl chain can influence their antiproliferative potencies.[3]

One of the proposed mechanisms of action for Fenretinide in breast cancer cells involves the induction of apoptosis through the production of nitric oxide (NO).[4] This process is linked to the increased expression of nitric oxide synthase (NOS) enzymes.[4] It is hypothesized that this compound could potentially interact with similar pathways.

Caption: Hypothesized signaling pathway for this compound.

Conclusion

This compound is a molecule with interesting chemical and physical properties stemming from its amphipathic structure. This guide has provided a summary of its known characteristics, a detailed protocol for its synthesis, and an overview of its potential biological activities based on structurally similar compounds. Further research is warranted to fully elucidate its spectroscopic profile, quantitative solubility, and to directly investigate its biological effects and mechanisms of action. This information serves as a valuable resource for scientists and researchers working with this compound.

References

Unraveling the Molecular Mechanisms of N-(4-Hydroxyphenyl)stearamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Hydroxyphenyl)stearamide, a lipoamino acid, belongs to a class of compounds with potential therapeutic applications stemming from their interaction with the endocannabinoid system. While direct quantitative data for this specific molecule is limited in publicly available literature, its structural similarity to well-characterized compounds, such as the acetaminophen metabolite N-arachidonoylphenolamine (AM404), provides a strong basis for elucidating its probable mechanism of action. This technical guide synthesizes the current understanding of related N-acylphenols to propose a primary mechanism for this compound centered on the inhibition of Fatty Acid Amide Hydrolase (FAAH), with a potential secondary role as a Transient Receptor Potential Vanilloid 1 (TRPV1) agonist. This document provides a detailed overview of the proposed signaling pathways, comprehensive experimental protocols for mechanism validation, and illustrative diagrams to facilitate a deeper understanding of its molecular interactions.

Core Mechanism of Action: Modulation of the Endocannabinoid System

The primary proposed mechanism of action for this compound is the inhibition of Fatty Acid Amide Hydrolase (FAAH). FAAH is the principal enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound is hypothesized to increase the synaptic concentration and duration of action of AEA. This elevation of endogenous anandamide levels leads to enhanced activation of cannabinoid receptors, primarily CB1 and CB2, which are key regulators of pain, inflammation, and mood.

A secondary, plausible mechanism involves the direct activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Several N-acylethanolamines have been shown to be agonists of TRPV1, a non-selective cation channel involved in the detection and modulation of pain and temperature.

Proposed Signaling Pathway: FAAH Inhibition

Inhibition of FAAH by this compound leads to an accumulation of anandamide. Anandamide then acts as a retrograde messenger, binding to presynaptic CB1 receptors. This binding initiates a G-protein coupled signaling cascade, ultimately leading to the inhibition of neurotransmitter release and a reduction in neuronal excitability. This cascade is central to the analgesic and anxiolytic effects associated with elevated endocannabinoid tone.

Proposed FAAH Inhibition Signaling Pathway

Proposed Signaling Pathway: TRPV1 Agonism

As a potential TRPV1 agonist, this compound may directly bind to and activate the TRPV1 channel on nociceptive sensory neurons. This activation leads to an influx of cations, primarily Ca2+, causing initial neuronal depolarization perceived as a pungent or burning sensation. However, prolonged activation of TRPV1 leads to desensitization of the channel and the neuron, resulting in a lasting analgesic effect.

Proposed TRPV1 Agonism Signaling Pathway

Quantitative Data Summary

| Compound | Target | Assay Type | Value | Reference |

| AM404 | Anandamide Uptake | Inhibition | IC50: ~1 µM | [1] |

| TRPV1 | Activation | EC50: 160 nM | [2] | |

| URB597 | FAAH | Inhibition | IC50: 4.6 nM | [3] |

| PF-3845 | FAAH | Inhibition | Ki: 0.23 µM | [1] |

Experimental Protocols

To validate the proposed mechanisms of action for this compound, the following detailed experimental protocols are provided.

In Vitro FAAH Inhibition Assay (Fluorometric Method)

This protocol outlines a common method to determine the inhibitory activity of a compound against FAAH.

Objective: To determine the IC50 value of this compound for FAAH.

Materials:

-

Recombinant human FAAH

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

This compound (dissolved in DMSO)

-

Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

-

Known FAAH inhibitor as a positive control (e.g., URB597)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound and the positive control in FAAH Assay Buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

-

Dilute the recombinant FAAH enzyme to the desired working concentration in cold FAAH Assay Buffer. Keep the enzyme solution on ice.

-

Prepare the FAAH substrate solution in FAAH Assay Buffer.

-

-

Assay Plate Setup:

-

100% Initial Activity Wells (Negative Control): Add FAAH Assay Buffer, diluted FAAH enzyme, and DMSO (vehicle control).

-

Inhibitor Wells: Add FAAH Assay Buffer, diluted FAAH enzyme, and the desired concentration of this compound.

-

Background Wells: Add FAAH Assay Buffer and DMSO, without the enzyme.

-

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the FAAH substrate to all wells to start the reaction.

-

Signal Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 340-360/450-465 nm for AMC-based substrates) over time (kinetic reading) or after a fixed incubation period (endpoint reading) at 37°C.

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the 100% initial activity control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

References

The Multifaceted Biological Activities of N-(4-Hydroxyphenyl)stearamide and Its Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

N-(4-Hydroxyphenyl)stearamide and its analogs represent a versatile class of compounds with a broad spectrum of biological activities, ranging from anticancer and antioxidant effects to specific enzyme inhibition. This technical guide provides an in-depth analysis of their biological properties, supported by quantitative data, detailed experimental methodologies, and visual representations of key molecular pathways.

Quantitative Biological Activity Data

The biological efficacy of this compound analogs has been quantified across various studies, primarily focusing on their cytotoxic, enzyme-inhibitory, and receptor-modulating activities. The following tables summarize the key quantitative data available in the literature, providing a comparative overview of the potency of these compounds.

Table 1: Anticancer and Cytotoxic Activity

| Compound/Analog | Cell Line(s) | Activity Type | IC50 Value | Reference(s) |

| N-(4-hydroxyphenyl)retinamide (Fenretinide) | Ovarian, Breast, Neuroblastoma | Anticancer, Chemopreventive | Low micromolar range (cell line dependent) | [1] |

| 4-oxo-N-(4-hydroxyphenyl)retinamide | Ovarian (A2780), Breast (T47D), Cervical (HeLa), Neuroblastoma (SK-N-BE) | Anticancer | More potent than Fenretinide in some cell lines | [1] |

| N-(4-hydroxy-3-mercaptonaphthalen-1-yl)benzamide (6d) | HUVECs, A549, K562, PC-3, HCT116, MDA-MB-231, MCF-7 | Antiproliferative | 5.34 µM, 40.53 µM, 10.81 µM, 52.52 µM, 10.19 µM, 21.37 µM, 2.81 µM, respectively | [2] |

| p-methylaminophenol (p-MAP) | HL60, MCF-7, MCF-7/Adr(R), HepG2, DU-145 | Antiproliferative | Less potent than Fenretinide | [3] |

Table 2: Enzyme Inhibition

| Compound/Analog | Target Enzyme | Inhibition Type | IC50 Value | Reference(s) |

| N-(3-(1H-imidazol-1-yl)-4-((2-methylbenzyl)oxy)phenyl)-1H-imidazole-4-carboxamide (12r) | Xanthine Oxidase (XO) | Inhibitor | 0.028 µM | [4] |

| N-(3-(4-Hydroxyphenyl)-propenoyl)-2-aminoisobutyric acid tryptamide | SIRT2 | Inhibitor | Not specified, but equipotent to parent compound | [5] |

| N-(3-(4-Hydroxyphenyl)-propenoyl)-L-alanine tryptamide | SIRT2 | Inhibitor | Not specified, but equipotent to parent compound | [5] |

| N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide (6) | Lipoxygenase, Butylcholinesterase | Inhibitor | 57 ± 0.97 µM, 89 ± 0.79 µM, respectively | [6] |

| N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide (3) | Acetylcholinesterase | Inhibitor | 75 ± 0.83 µM | [6] |

| 4-(2-perfluoroundecanoylaminoethyl)-phenyl sulfamate (5r) | Steroid Sulfatase (STS) | Inhibitor | 2.18 µM | [7] |

| 4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide (2t, AS1517499) | STAT6 | Inhibitor | 21 nM | [8] |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives (35 and 36) | 12-Lipoxygenase (12-LOX) | Inhibitor | Nanomolar potency | [9] |

Table 3: Receptor Antagonism

| Compound/Analog | Target Receptor | Activity Type | IC50 Value | Reference(s) |

| N-(omega-phenylalkyl)-substituted 4-(4-hydroxyphenyl)piperidine (21) | NMDA Receptor (NR1A/2B subtype) | Antagonist | 0.022 µM | [10] |

| N-(omega-phenylalkyl)-substituted 4-(4-hydroxybenzyl)piperidine (33) | NMDA Receptor (NR1A/2B subtype) | Antagonist | 0.059 µM | [10] |

| (+/-)-3-(4-hydroxyphenyl)pyrrolidine (40) | NMDA Receptor (NR1A/2B subtype) | Antagonist | 0.017 µM | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biological findings. Below are representative protocols for key experiments relevant to assessing the biological activity of this compound analogs.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of a compound.[1]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.

Protocol:

-

Cell Seeding: Plate cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound and incubate for 24-72 hours.[1]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.

Enzyme Inhibition Assay (General Protocol)

Principle: Enzyme inhibition assays measure the ability of a compound to reduce the rate of a specific enzyme-catalyzed reaction. The specifics of the assay depend on the enzyme and the substrate used.

General Protocol (Example for Xanthine Oxidase):

-

Reaction Mixture Preparation: In a suitable buffer, combine the enzyme (e.g., Xanthine Oxidase), the substrate (e.g., xanthine), and varying concentrations of the inhibitor (this compound analog).

-

Initiation of Reaction: Initiate the reaction by adding the substrate. The conversion of xanthine to uric acid can be monitored by measuring the increase in absorbance at 295 nm.

-

Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Angiogenesis Assay (HUVEC Tube Formation Assay)

Principle: This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs) cultured on a basement membrane matrix (e.g., Matrigel), a key step in angiogenesis.

Protocol:

-

Plate Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

-

Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of the test compound.

-

Incubation: Incubate the plate for a period that allows for tube formation (typically 6-18 hours).

-

Visualization and Quantification: Visualize the tube-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using imaging software.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by this compound analogs can aid in understanding their mechanisms of action.

Caption: Anticancer mechanism of N-(4-hydroxyphenyl)retinamide (Fenretinide).

Caption: General experimental workflow for an enzyme inhibition assay.

Caption: Inhibition of the STAT6 signaling pathway by a pyrimidine-5-carboxamide analog.

Conclusion

The this compound scaffold and its derivatives have demonstrated significant potential in various therapeutic areas, including oncology, inflammation, and neurological disorders. The structure-activity relationship studies, as evidenced by the diverse range of biological activities and potencies of different analogs, highlight the tunability of this chemical framework for targeted drug design. Further research into the pharmacokinetics and in vivo efficacy of the most potent analogs is warranted to translate these promising preclinical findings into clinical applications. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to build upon the existing knowledge and explore the full therapeutic potential of this class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological evaluation of N-(4-hydroxy-3-mercaptonaphthalen-1-yl)amides as inhibitors of angiogenesis and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(3-(4-Hydroxyphenyl)-propenoyl)-amino acid tryptamides as SIRT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of N-acylated tyramine sulfamates containing C-F bonds as steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Therapeutic Effects of N-(4-Hydroxyphenyl)retinamide (Fenretinide)

A Note on Chemical Nomenclature: Initial searches for "N-(4-Hydroxyphenyl)stearamide" yielded limited information regarding therapeutic effects, primarily pointing to its classification as a chemical compound for research use only. In contrast, a significant body of scientific literature exists for a similarly named compound, N-(4-Hydroxyphenyl)retinamide (4-HPR or Fenretinide) , which has been extensively studied for its therapeutic potential, particularly in oncology. It is highly probable that interest lies in the therapeutic effects of Fenretinide. This guide will, therefore, focus on the substantial research available for N-(4-Hydroxyphenyl)retinamide.

Executive Summary

N-(4-Hydroxyphenyl)retinamide (Fenretinide), a synthetic derivative of all-trans-retinoic acid, has emerged as a promising agent in the prevention and treatment of various cancers. Unlike other retinoids that primarily induce cell differentiation, Fenretinide's predominant mechanism of action is the induction of apoptosis.[1] Its favorable safety profile and selective accumulation in certain tissues, such as the breast, have made it a subject of numerous preclinical and clinical investigations.[2] This technical guide provides a comprehensive overview of the therapeutic effects of Fenretinide, detailing its mechanisms of action through various signaling pathways, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used in its evaluation.

Quantitative Data Presentation

In Vitro Efficacy

The cytotoxic and growth-inhibitory effects of Fenretinide have been quantified in various cancer cell lines.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| PC3 | Prostate Adenocarcinoma | Proliferation Reduction (at 1 µM) | 51% | [3] |

| TSU-PR1 | Prostate Adenocarcinoma | Adhesion Reduction (at 1 µM) | 32% | [4] |

| PC-3 | Prostate Adenocarcinoma | Adhesion Reduction (at 1 µM) | 37% | [4] |

| TSU-PR1 | Prostate Adenocarcinoma | Motility Reduction (at 1 µM) | 29% | [4] |

| PC-3 | Prostate Adenocarcinoma | Motility Reduction (at 1 µM) | 28% | [4] |

| LA-N-5 | Neuroblastoma | Apoptosis (at 1.25 µM, 2 days) | ~15% | [5] |

| LA-N-5 | Neuroblastoma | Apoptosis (at 5 µM, 8 days) | ~90% | [5] |

| ER+ Breast Cancer Cells | Breast Cancer | NO Production Increase (at 2.5 µM) | 24-fold | [6] |

| ER- Breast Cancer Cells | Breast Cancer | NO Production Increase (at 2.5 µM) | 3.3-fold | [6] |

Clinical Trial Data: Breast Cancer Prevention

A significant phase III clinical trial investigated the efficacy of Fenretinide in preventing second breast cancer.

| Patient Group | Treatment | Outcome | Hazard Ratio (95% CI) | Reference |

| All Patients | Fenretinide vs. Control | Second Breast Cancer | 0.83 (0.67-1.03) | [7] |

| Premenopausal Women | Fenretinide vs. Control | Second Breast Cancer | 0.62 (0.46-0.83) | [7] |

| Postmenopausal Women | Fenretinide vs. Control | Second Breast Cancer | 1.23 (0.63-2.40) | [7] |

| Women ≤ 40 years | Fenretinide vs. Control | Second Breast Cancer | ~50% risk reduction | [7] |

Clinical Trial Data: Advanced Breast Cancer and Melanoma

A phase II study evaluated Fenretinide in patients with advanced-stage cancers.[8]

| Cancer Type | Number of Patients | Response |

| Breast Cancer | 15 | No partial or complete responses |

| Melanoma | 16 | No partial or complete responses |

Clinical Trial Data: Relapsed/Refractory Neuroblastoma

A phase I trial of a novel oral formulation of Fenretinide in pediatric patients showed promising results.[9]

| Patient Group | Response | Number of Patients | Duration |

| Relapsed/Refractory Neuroblastoma | Stable Disease | 6 | 4-26 courses |

| Relapsed/Refractory Neuroblastoma (marrow/bone disease only) | Complete Response | 4 | 10-46 courses |

Mechanisms of Action and Signaling Pathways

Fenretinide exerts its therapeutic effects through a variety of signaling pathways, often independent of traditional retinoid receptors.[10][11]

Induction of Apoptosis via Reactive Oxygen Species (ROS) and MAPK Pathway

A primary mechanism of Fenretinide-induced apoptosis involves the generation of reactive oxygen species (ROS).[12] This oxidative stress triggers the activation of several mitogen-activated protein kinases (MAPKs), including JNK, p38, and ERK, leading to downstream apoptotic events.[12]

Figure 1: Fenretinide-induced ROS and MAPK-mediated apoptosis.

De Novo Ceramide Biosynthesis

Fenretinide has been shown to elevate intracellular ceramide levels by activating key enzymes in the de novo synthesis pathway, namely serine palmitoyltransferase (SPT) and ceramide synthase.[13] Ceramide, a bioactive sphingolipid, is a well-known mediator of apoptosis.[14]

Figure 2: Fenretinide-induced de novo ceramide synthesis leading to apoptosis.

Nitric Oxide (NO) Production

In breast cancer cells, Fenretinide induces apoptosis by increasing the production of nitric oxide (NO).[15] This is achieved through the upregulation of both inducible nitric oxide synthase (NOSII) and endothelial nitric oxide synthase (NOSIII).[15] The pro-apoptotic effects of Fenretinide can be enhanced by interferon-gamma and tamoxifen, which further increase NOSII expression.[6][15]

Figure 3: Fenretinide-induced nitric oxide production and apoptosis.

Transforming Growth Factor-Beta (TGF-β) Signaling

Fenretinide can activate the TGF-β signaling pathway, which plays a role in its pro-apoptotic and anti-angiogenic effects.[16][17] It upregulates the expression of TGF-β family members, such as bone morphogenetic protein-2 (BMP-2) and macrophage inhibitory cytokine-1 (MIC-1), which in turn inhibit endothelial cell growth, migration, and invasion.[16]

Figure 4: Fenretinide's activation of the TGF-β pathway.

Cell Cycle Arrest

Fenretinide can inhibit cancer cell proliferation by inducing cell cycle arrest, primarily at the G0/G1 phase.[3][18] This effect has been associated with the suppression of c-myc gene expression.[3] In some cell types, it can also lead to the downregulation of cyclin D1 and proteasomal degradation of p21.[18]

Figure 5: Fenretinide-induced cell cycle arrest.

Experimental Protocols

In Vitro Cell Culture and Viability Assays

-

Cell Lines: A variety of human cancer cell lines are used, including PC3 (prostate), TSU-PR1 (prostate), LA-N-5 (neuroblastoma), and various breast cancer cell lines (e.g., T47D).

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and maintained in a humidified incubator at 37°C with 5% CO2.

-

Fenretinide Treatment: Fenretinide is dissolved in a suitable solvent (e.g., ethanol) and added to the cell culture medium at various concentrations (typically in the micromolar range) for specified time periods.

-

Viability/Proliferation Assays: Cell viability and proliferation are assessed using standard methods such as MTT or XTT assays, or by direct cell counting.

Apoptosis Assays

-

Morphological Assessment: Apoptosis is often initially identified by observing morphological changes such as chromatin condensation and nuclear fragmentation using fluorescence microscopy after staining with DNA-binding dyes (e.g., Hoechst 33342).

-

Flow Cytometry: Quantification of apoptosis is frequently performed using flow cytometry. The TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation, is a common method.[5] Annexin V/propidium iodide staining can also be used to distinguish between early apoptotic, late apoptotic, and necrotic cells.

-

Western Blotting: The activation of apoptotic signaling pathways is confirmed by detecting the cleavage of key proteins such as caspase-3 and PARP via Western blotting.

Nitric Oxide (NO) Measurement

-

Griess Assay: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Cell Cycle Analysis

-

Flow Cytometry: Cells are treated with Fenretinide, harvested, fixed (e.g., in ethanol), and stained with a fluorescent DNA intercalating agent (e.g., propidium iodide). The DNA content of individual cells is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., nude mice) are commonly used.

-

Tumor Implantation: Human cancer cells (e.g., neuroblastoma SK-N-BE2 and SH-SY5Y) are injected subcutaneously into the flanks of the mice.[19]

-

Treatment: Once tumors are established, mice are treated with Fenretinide (and/or other agents) administered through various routes (e.g., oral gavage, dietary admixture).

-

Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for apoptotic markers).[19]

Conclusion

N-(4-Hydroxyphenyl)retinamide (Fenretinide) is a multi-faceted therapeutic agent with a distinct, receptor-independent mechanism of action that primarily drives cancer cells towards apoptosis. Its ability to modulate multiple signaling pathways, including those involving ROS, ceramide, nitric oxide, and TGF-β, underscores its potential in cancer therapy and chemoprevention. While clinical efficacy in advanced cancers has been limited, its notable success in reducing the risk of second breast cancer in premenopausal women and the promising results from a recent neuroblastoma trial highlight its continued relevance.[7][9] Future research should focus on optimizing drug delivery to enhance bioavailability and exploring rational combination therapies to leverage its unique cytotoxic mechanisms.

References

- 1. Preparation and In Vitro Evaluation of Hydrophilic Fenretinide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fenretinide (4-HPR): A Preventive Chance for Women at Genetic and Familial Risk? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(4-hydroxyphenyl) retinamide induces cell cycle specific growth inhibition in PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro anti-invasive effects of N-(4-hydroxyphenyl)-retinamide on human prostatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroblastoma cell apoptosis induced by the synthetic retinoid N-(4-hydroxyphenyl)retinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Fifteen-year results of a randomized phase III trial of fenretinide to prevent second breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]